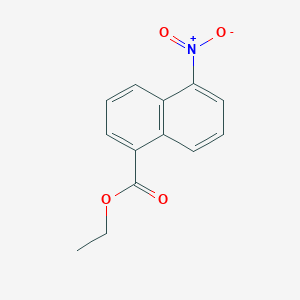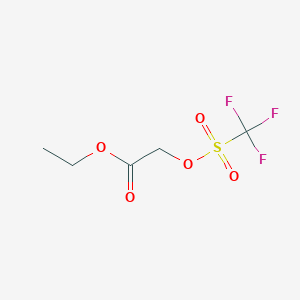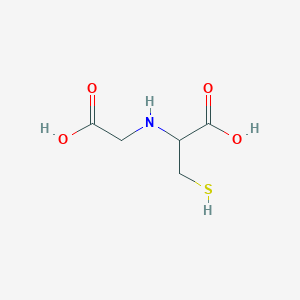
1,4-Dideoxy-1,4-imino-D-ribitol
概要
説明
1,4-Dideoxy-1,4-imino-D-ribitol is a naturally occurring pyrrolidine alkaloid. It is found in plants such as Arachniodes standishii and Angylocalyx boutiqueanus . This compound is known for its potent inhibitory properties against various enzymes, making it a valuable molecule in biochemical research .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Dideoxy-1,4-imino-D-ribitol can be synthesized from D-ribose through a series of chemical reactions. One common method involves the base-promoted hydrolysis of a chlorinated D-ribonolactone derivative, followed by inversion of configuration at the C-4 position . Another method includes the use of N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol, synthesized efficiently and stereoselectively from D-mannose .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.
化学反応の分析
Types of Reactions
1,4-Dideoxy-1,4-imino-D-ribitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is also known to form derivatives through N-substitution .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include chlorinated D-ribonolactone derivatives, bases for hydrolysis, and various nucleophiles for N-substitution .
Major Products
The major products formed from these reactions include various N-substituted derivatives of this compound, which have been shown to possess significant inhibitory properties against enzymes such as α-mannosidase .
科学的研究の応用
1,4-Dideoxy-1,4-imino-D-ribitol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of various derivatives with potential inhibitory properties.
Biology: It acts as a potent inhibitor of enzymes such as glycogen phosphorylase and α-glucosidase, making it useful in studies related to glycogen metabolism
Industry: It can be used in the development of enzyme inhibitors for various industrial applications.
作用機序
1,4-Dideoxy-1,4-imino-D-ribitol exerts its effects by selectively inhibiting the catalytic activity of key enzymes involved in glycogen metabolism, such as glycogen phosphorylase and α-glucosidase . This inhibition is achieved through the binding of the compound to the active site of the enzyme, preventing the substrate from accessing the catalytic site .
類似化合物との比較
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol: Another pyrrolidine alkaloid with similar inhibitory properties.
1,4-Dideoxy-1,4-imino-D-mannitol: A compound with a similar structure and inhibitory properties.
N-substituted derivatives of 1,4-dideoxy-1,4-imino-D-mannitol: These derivatives have been synthesized efficiently and possess significant enzyme inhibitory properties.
Uniqueness
1,4-Dideoxy-1,4-imino-D-ribitol is unique due to its specific inhibitory properties against glycogen phosphorylase and α-glucosidase, making it a valuable compound for research in glycogen metabolism and potential therapeutic applications .
特性
CAS番号 |
105990-41-8 |
|---|---|
分子式 |
C5H11NO3 |
分子量 |
133.15 g/mol |
IUPAC名 |
(2R,3R,4S)-2-(hydroxymethyl)pyrrolidine-3,4-diol |
InChI |
InChI=1S/C5H11NO3/c7-2-3-5(9)4(8)1-6-3/h3-9H,1-2H2/t3-,4+,5-/m1/s1 |
InChIキー |
OQEBIHBLFRADNM-MROZADKFSA-N |
SMILES |
C1C(C(C(N1)CO)O)O |
異性体SMILES |
C1[C@@H]([C@@H]([C@H](N1)CO)O)O |
正規SMILES |
C1C(C(C(N1)CO)O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-{2-hydroxy-5-[(phenylsulfonyl)amino]phenyl}-3-oxobutanoate](/img/structure/B1616582.png)
![Diethyl-[(2-pyridinylamino)methylen]malonat](/img/structure/B1616583.png)









